Cas no 33671-75-9 (9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en))
33671-75-9 structure
Product Name:9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en)
CAS No:33671-75-9
MF:C24H22
MW:310.431486606598
CID:1465449
Update Time:2022-07-27
9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en) Chemical and Physical Properties
Names and Identifiers
-
- 9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en)
- MCULE-1223388738
- 1,4,9,10-tetramethoxy-anthracene
- ACMC-20mais
- 1,4,9,10-tetramethyltriptycene
- CTK0D6884
- AC1LGKV7
- Anthracene, 1,4,9,10-tetramethoxy-
- ZINC00340866
- AG-650/41069359
- MCULE-1223388738; 1,4,9,10-tetramethoxy-anthracene; ACMC-20mais; 1,4,9,10-tetramethyltriptycene; CTK0D6884; AC1LGKV7; Anthracene, 1,4,9,10-tetramethoxy-; ZINC00340866; AG-650/41069359;
- DYFRRSQQUPBIIX-UHFFFAOYSA-N
-
- Inchi: 1S/C24H22/c1-15-13-14-16(2)22-21(15)23(3)17-9-5-7-11-19(17)24(22,4)20-12-8-6-10-18(20)23/h5-14H,1-4H3
- InChI Key: DYFRRSQQUPBIIX-UHFFFAOYSA-N
- SMILES: C12(C([H])([H])[H])C3=C([H])C([H])=C([H])C([H])=C3C(C([H])([H])[H])(C3=C([H])C([H])=C([H])C([H])=C13)C1=C(C([H])([H])[H])C([H])=C([H])C(C([H])([H])[H])=C21
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 24
- Rotatable Bond Count: 0
9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en) Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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